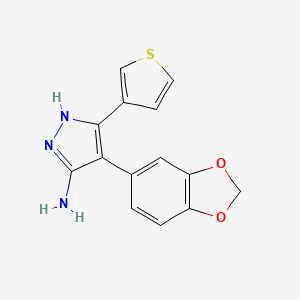

4-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Description

4-(2H-1,3-Benzodioxol-5-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS: 1186679-79-7, molecular formula: C₁₄H₁₁N₃O₂S) is a pyrazole derivative featuring a benzodioxolyl group at position 4 and a thiophene substituent at position 3 of the pyrazole ring. Its molecular weight is 285.32 g/mol, and it is marketed for medicinal chemistry applications .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5-thiophen-3-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c15-14-12(13(16-17-14)9-3-4-20-6-9)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNSWNNPYBSLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine, with the CAS number 1186679-79-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and mechanisms of action based on recent research findings.

The molecular formula of this compound is C15H13N3O2S, with a molecular weight of 299.35 g/mol. The compound features a pyrazole core substituted with benzodioxole and thiophene groups, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O2S |

| Molecular Weight | 299.35 g/mol |

| CAS Number | 1186679-79-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzodioxole and thiophene moieties into the pyrazole framework. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as refluxing in solvents and using catalysts for specific reactions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit diverse antimicrobial activities. In studies involving various bacterial strains, this compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several models. In vitro assays showed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Preliminary studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight its potential as an anticancer agent .

Case Study 1: Analgesic Activity

In a study assessing analgesic properties using the hot plate test and acetic acid-induced writhing test in mice, the compound exhibited significant pain relief comparable to standard analgesics like ibuprofen. The results indicated a dose-dependent response, suggesting its utility in pain management .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of several commercially available antibiotics, indicating its potential as a novel antimicrobial agent .

The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amines is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : The compound appears to modulate signaling pathways related to inflammation by affecting cytokine production.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

Scientific Research Applications

Anti-Cancer Activity

Numerous studies have highlighted the anti-cancer potential of compounds containing the pyrazole scaffold. For instance, the incorporation of thiophene and benzodioxole rings has been shown to enhance the cytotoxicity against various cancer cell lines. In one study, derivatives of pyrazole exhibited significant inhibition of cancer cell proliferation through the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes it a candidate for further development in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to 4-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Researchers have utilized it to create new derivatives with enhanced biological activities by modifying the substituents on the pyrazole ring .

Drug Development

Given its diverse pharmacological profile, this compound is being explored in drug development pipelines for various therapeutic areas, including oncology and infectious diseases. Its ability to interact with multiple biological targets makes it a valuable candidate for multi-target drug design .

Case Studies

Comparison with Similar Compounds

Structural and Functional Insights

Crystallographic Data

Key Observations :

- Bulky substituents (e.g., 4-methylphenyl) increase dihedral angles, reducing planarity and π-orbital overlap.

- Thiophene’s smaller size may allow closer packing in crystal lattices or enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.